5-(3-Phenoxyphenyl)-1H-tetrazole chemical properties and structure
5-(3-Phenoxyphenyl)-1H-tetrazole chemical properties and structure
An In-depth Technical Guide to 5-(3-Phenoxyphenyl)-1H-tetrazole: Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive overview of 5-(3-Phenoxyphenyl)-1H-tetrazole, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1][2] When combined with the 3-phenoxyphenyl scaffold, a fragment present in numerous biologically active molecules, the resulting compound presents a promising platform for therapeutic innovation. This document details the molecule's chemical structure, physicochemical properties, a robust synthetic protocol, and methods for its analytical characterization. Furthermore, it explores the pharmacological rationale for its use in research and development, grounded in the known bioactivities of related tetrazole derivatives.[3][4]
Introduction: The Strategic Combination of Tetrazole and Phenoxyphenyl Moieties
In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount. The 5-substituted 1H-tetrazole ring system has emerged as a cornerstone in this endeavor. Its structural and electronic resemblance to the carboxylic acid group, including a similar pKa and planar geometry, allows it to act as a non-classical bioisostere.[1] This substitution can enhance a molecule's lipophilicity, improve its metabolic resistance to degradation, and facilitate stronger interactions with biological targets.[5]
The 3-phenoxyphenyl group is also a privileged scaffold, recognized for its role in modulating the pharmacological activity and pharmacokinetic profiles of various drugs. Its inclusion can influence receptor binding affinity and membrane permeability. The synthesis of 5-(3-Phenoxyphenyl)-1H-tetrazole combines these two powerful pharmacophores, creating a molecule with significant potential for investigation across a range of therapeutic areas, including anti-inflammatory, antihypertensive, and anticancer applications.[4][6][7] This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and explore the therapeutic utility of this compound.
Molecular Structure and Physicochemical Properties
Chemical Structure
5-(3-Phenoxyphenyl)-1H-tetrazole is an aromatic heterocyclic compound. Its structure consists of a central phenyl ring substituted at the 5-position with a 1H-tetrazole ring and at the 3-position with a phenoxy group. The compound exists in tautomeric forms, predominantly the 1H and 2H tautomers of the tetrazole ring.
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// Define nodes for the atoms N1 [label="N", pos="0,1!", fontcolor="#202124"]; N2 [label="N", pos="-0.87,0.5!", fontcolor="#202124"]; C5 [label="C", pos="-0.87,-0.5!", fontcolor="#202124"]; N4 [label="N", pos="0,-1!", fontcolor="#202124"]; N3 [label="N", pos="0.87,-0.5!", fontcolor="#202124"]; H1 [label="H", pos="0.87,0.5!", fontcolor="#202124"];
C6 [label="C", pos="-2,0!", fontcolor="#202124"]; C7 [label="C", pos="-2.7,-1.2!", fontcolor="#202124"]; C8 [label="C", pos="-3.8,-1.2!", fontcolor="#202124"]; C9 [label="C", pos="-4.2,0!", fontcolor="#202124"]; C10 [label="C", pos="-3.5,1.2!", fontcolor="#202124"]; C11 [label="C", pos="-2.4,1.2!", fontcolor="#202124"]; O1 [label="O", pos="-5.3,0!", fontcolor="#EA4335"]; C12 [label="C", pos="-6.4,0!", fontcolor="#202124"]; C13 [label="C", pos="-7.1,-1.2!", fontcolor="#202124"]; C14 [label="C", pos="-8.2,-1.2!", fontcolor="#202124"]; C15 [label="C", pos="-8.6,0!", fontcolor="#202124"]; C16 [label="C", pos="-7.9,1.2!", fontcolor="#202124"]; C17 [label="C", pos="-6.8,1.2!", fontcolor="#202124"];
// Define edges for the bonds N1 -- N2 [style=dashed]; N2 -- C5; C5 -- N4 [style=dashed]; N4 -- N3; N3 -- N1; N1 -- H1; C5 -- C6; C6 -- C7; C7 -- C8 [style=dashed]; C8 -- C9; C9 -- C10 [style=dashed]; C10 -- C11; C11 -- C6 [style=dashed]; C9 -- O1; O1 -- C12; C12 -- C13; C13 -- C14 [style=dashed]; C14 -- C15; C15 -- C16 [style=dashed]; C16 -- C17; C17 -- C12 [style=dashed]; }
Caption: Synthetic workflow for 5-(3-Phenoxyphenyl)-1H-tetrazole.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for the synthesis of 5-aryltetrazoles. [8][9] Reagents:
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3-Phenoxybenzonitrile (1.0 eq)
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Sodium Azide (NaN₃) (2.0 - 3.0 eq)
-
Zinc Bromide (ZnBr₂) or Ammonium Chloride (NH₄Cl) (1.0 - 1.5 eq)
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N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Hydrochloric Acid (HCl), 4N solution
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Deionized Water
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Ethanol or Isopropanol for recrystallization
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-phenoxybenzonitrile (1.0 eq), sodium azide (2.0 eq), and zinc bromide (1.2 eq).
-
Solvent Addition: Add a sufficient volume of DMF to dissolve the nitrile (e.g., 5 mL per gram of nitrile). Rationale: Polar aprotic solvents like DMF or DMSO are ideal for this reaction as they effectively solvate the ionic reagents and can be heated to the required temperatures. [10]3. Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. The reaction progress should be monitored.
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture and analyze by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting nitrile spot and the appearance of a new, more polar product spot at a lower Rf indicate reaction progression.
-
Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice water (10x the volume of DMF).
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Acidification & Precipitation: Acidify the aqueous mixture to pH ~2 by adding 4N HCl dropwise while stirring. A white precipitate of 5-(3-Phenoxyphenyl)-1H-tetrazole will form. Rationale: The tetrazole is formed as its sodium or zinc salt in the reaction mixture. Acidification protonates the tetrazole ring, causing it to become less water-soluble and precipitate out.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water to remove residual salts and DMF.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield the final product as a crystalline solid.
Analytical Characterization
A combination of spectroscopic techniques is used to confirm the structure and purity of the synthesized compound. The expected spectral data are based on analyses of similar structures. [11][12][13]
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¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show a complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) corresponding to the 9 protons of the two phenyl rings. A broad singlet, typically downfield (δ > 15 ppm), may be observed for the acidic N-H proton of the tetrazole ring, although this signal can sometimes be difficult to observe. [11]* ¹³C NMR (DMSO-d₆, 100 MHz): The spectrum will display signals for all 13 carbon atoms. The carbon of the tetrazole ring (C5) is expected around δ 155 ppm. The aromatic carbons will appear in the δ 115-160 ppm range, with the ether-linked carbons being the most deshielded.
-
FT-IR (KBr, cm⁻¹): Key characteristic peaks are expected for:
-
N-H stretch: A broad band in the 2500-3200 cm⁻¹ region (characteristic of tetrazole N-H).
-
Aromatic C-H stretch: ~3050-3100 cm⁻¹.
-
Tetrazole ring vibrations (C=N, N=N): Multiple bands between 1400-1600 cm⁻¹.
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C-O-C stretch (ether): A strong absorption band around 1240 cm⁻¹. [12]* Mass Spectrometry (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 237.2 would be the base peak. Tandem MS (MS/MS) of this ion is expected to show a characteristic loss of a nitrogen molecule (N₂), resulting in a fragment at m/z 209.2. [13]In positive ion mode, the protonated molecule [M+H]⁺ at m/z 239.2 would be observed, with a potential fragmentation pathway involving the loss of hydrazoic acid (HN₃). [13]
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Pharmacological Significance and Rationale for Drug Development
The combination of the tetrazole and 3-phenoxyphenyl moieties provides a strong rationale for its investigation in drug discovery programs.
Caption: Rationale linking molecular features to potential applications.
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Anti-inflammatory Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids. Replacing this group with a tetrazole ring is a common strategy to develop novel anti-inflammatory agents with potentially improved side-effect profiles. [4]* Antihypertensive Activity: The tetrazole ring is a key component of the angiotensin II receptor blocker (ARB) class of antihypertensive drugs (the "sartans"). The acidic tetrazole mimics a carboxylic acid or phenol group to interact with the receptor.
-
Anticancer and Antimicrobial Potential: Numerous tetrazole derivatives have been synthesized and tested, showing a wide spectrum of activity against various cancer cell lines and microbial strains. [3][5]The nitrogen-rich heterocyclic system can participate in various binding interactions with enzymes and receptors critical for pathogen or cancer cell survival.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-(3-Phenoxyphenyl)-1H-tetrazole is not readily available, precautions should be based on compounds with similar structures, such as 5-phenyl-1H-tetrazole. [14][15]
-
Hazards: Assumed to be harmful if swallowed and may cause skin, eye, and respiratory irritation. [14]Azide-containing compounds and tetrazoles can be energetic and may decompose vigorously upon heating.
-
Handling:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Keep away from strong oxidizing agents and excessive heat.
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Conclusion
5-(3-Phenoxyphenyl)-1H-tetrazole is a synthetically accessible and highly promising molecular scaffold for medicinal chemistry research. Its structure strategically combines the well-validated tetrazole bioisostere with the pharmacologically relevant phenoxyphenyl moiety. This guide provides the necessary foundational knowledge for its synthesis, characterization, and handling, empowering researchers to explore its potential in the development of new therapeutic agents. The favorable predicted properties and the robust biological rationale make it a compelling candidate for inclusion in screening libraries and lead optimization programs.
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